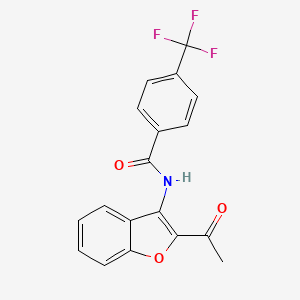![molecular formula C18H16FNO2S B5552217 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)
5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one, also known as EF-TFM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EF-TFM belongs to the class of benzothiophene derivatives, which have been studied for their anti-inflammatory, analgesic, and antitumor properties. In
Mécanisme D'action
The mechanism of action of 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one is not fully understood. However, it is believed that this compound exerts its effects by interacting with various molecular targets, including ion channels, enzymes, and receptors. This compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in pain signaling. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. This compound also inhibits cell proliferation by arresting the cell cycle at the G1 phase. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one is its potential therapeutic applications in cancer, inflammation, and pain. This compound has been shown to possess potent antitumor, anti-inflammatory, and analgesic properties in preclinical studies. Another advantage of this compound is its relatively simple synthesis method, which makes it a feasible candidate for further development.
However, there are also limitations to using this compound in lab experiments. One limitation is the lack of information on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dosage and administration route of this compound, as well as its potential side effects.
Orientations Futures
For the study of 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one include investigating its mechanism of action, conducting preclinical and clinical studies, and exploring its potential in combination therapy.
Méthodes De Synthèse
The synthesis of 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one involves several steps, including the condensation of 4-fluorobenzaldehyde and 5-ethoxy-2-mercaptobenzothiazole to form the intermediate 5-ethoxy-2-{[(4-fluorobenzyl)thio]methylene}-1-benzothiophen-3(2H)-one. The intermediate is then treated with ammonium acetate and acetic acid to obtain the final product, this compound. The yield of this compound is reported to be 80%.
Applications De Recherche Scientifique
5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
In inflammation research, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis and colitis.
In pain research, this compound has been studied for its analgesic properties. This compound has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain by modulating the activity of ion channels involved in pain signaling.
Propriétés
IUPAC Name |
5-ethoxy-2-[(4-fluorophenyl)methyliminomethyl]-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S/c1-2-22-14-7-8-16-15(9-14)18(21)17(23-16)11-20-10-12-3-5-13(19)6-4-12/h3-9,11,21H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPAHWULSCVZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)
![ethyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B5552180.png)
![4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)
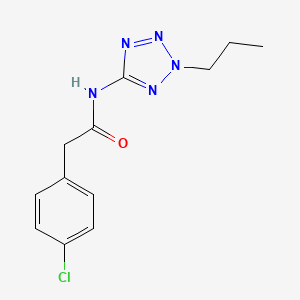
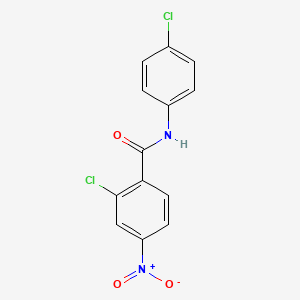
![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)
![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)
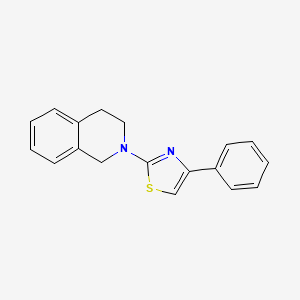
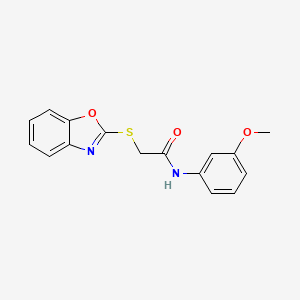
![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)
